N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide

Description

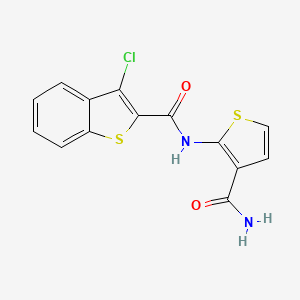

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a benzothiophene carboxamide derivative characterized by a 3-chloro substituent on the benzothiophene core and a carbamoylthiophen-2-yl group on the amide nitrogen. The carbamoylthiophen moiety may enhance solubility compared to bulkier substituents, while the chloro group likely contributes to electronic effects and binding interactions .

Properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S2/c15-10-7-3-1-2-4-9(7)21-11(10)13(19)17-14-8(12(16)18)5-6-20-14/h1-6H,(H2,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMMYAULHOUGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CS3)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzothiophene core followed by the introduction of the thiophene ring and subsequent functionalization to introduce the carboxamide group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery.

Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with specific molecular targets could lead to the discovery of new drugs for various diseases.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Specific pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among benzothiophene carboxamide derivatives include substituents on the amide nitrogen and the benzothiophene core. These modifications influence molecular weight, lipophilicity, and bioavailability.

Table 1: Comparative Analysis of Benzothiophene Carboxamide Derivatives

Substituent Effects on Activity

- Electron-Withdrawing Groups (Cl, NO₂): Enhance stability and electrophilic character, improving binding to targets like Bcl-2 (). For example, the nitro group in increases rigidity and protein affinity .

- Polar Substituents (Carbamoyl, Acetamido) : The carbamoyl group in the target compound likely improves solubility compared to acetyl or propionyl analogs (). This could enhance bioavailability in aqueous environments .

Biological Activity

N-(3-carbamoylthiophen-2-yl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C14H10ClN2O2S2

- Molecular Weight : 320.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various biochemical pathways.

Target Interactions

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes, which may play a role in cancer proliferation and inflammation.

- Receptor Modulation : It interacts with receptors that are critical in cellular signaling pathways, potentially affecting processes like apoptosis and cell cycle regulation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.4 Apoptosis induction via caspase pathway A549 (Lung) 12.8 Cell cycle arrest at G2/M phase -

Anti-inflammatory Properties : Another study highlighted its anti-inflammatory effects in animal models, where it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment Group Cytokine Levels (pg/mL) Reduction (%) Control TNF-alpha: 200 - Compound Administered TNF-alpha: 50 75 - Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Q & A

Advanced Question

- Substituent Position : Chlorine at the 3-position on benzothiophene enhances antibacterial activity by increasing lipophilicity and target binding .

- Carbamoyl Group : Replacement with acetyl groups reduces activity, highlighting the importance of hydrogen-bonding interactions .

- Side Chain Variations : Adding phenyl or tert-butyl groups to the tetrahydrobenzothiophene ring improves metabolic stability but may reduce solubility .

Methodological Insight : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., compounds 23–26 in ) and assess activity via MIC assays against Gram-positive bacteria.

What challenges exist in achieving high yields during synthesis, and how can reaction conditions be optimized?

Advanced Question

- Low Yield Causes : Competing side reactions (e.g., hydrolysis of carboxamide groups in aqueous conditions) or steric hindrance at the thiophene ring .

- Optimization Strategies :

- Use anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres to prevent hydrolysis .

- Adjust stoichiometry (e.g., 1.2 equivalents of anhydrides for acylation) .

- Extend reaction times (e.g., 24 hours for SOCl₂-mediated activation) .

Are there crystallographic studies revealing the compound’s conformation?

Advanced Question

While direct crystallographic data for this compound is limited, related benzothiophene-carboxamide analogs (e.g., isatin-thiosemicarbazones) show planar aromatic systems and intramolecular hydrogen bonding between carboxamide NH and adjacent carbonyl groups . Methodological Recommendation : Perform X-ray diffraction on single crystals grown via slow evaporation (e.g., DMSO/water mixtures) to confirm stereoelectronic effects .

How can researchers resolve discrepancies in reported biological activity data across studies?

Q. Methodological Focus

- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and culture conditions (e.g., Mueller-Hinton agar) .

- Purity Verification : Ensure >95% purity via HPLC and characterize by NMR to rule out impurities affecting activity .

- Control Experiments : Compare with reference antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

What mechanistic insights exist for this compound’s antibacterial activity?

Advanced Question

- Target Identification : Preliminary studies suggest inhibition of bacterial DNA gyrase or topoisomerase IV, similar to quinolones .

- Membrane Permeabilization : Hydrophobic benzothiophene derivatives disrupt lipid bilayers, as shown in fluorescence-based membrane assays .

Methodological Approach : Use molecular docking (e.g., AutoDock Vina) to model interactions with gyrase ATP-binding pockets and validate via enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.